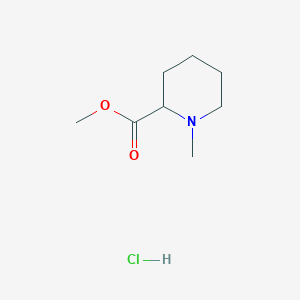

Methyl 1-methylpiperidine-2-carboxylate hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl 1-methylpiperidine-2-carboxylate hydrochloride is a chemical compound with the molecular formula C8H16ClNO2 It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-methylpiperidine-2-carboxylate hydrochloride typically involves the reaction of piperidine derivatives with methylating agents. One common method is the methylation of 1-methylpiperidine-2-carboxylic acid using methyl iodide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) under reflux conditions. The resulting methyl ester is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as crystallization and recrystallization are employed to obtain the final product in its pure form.

Analyse Chemischer Reaktionen

Hydrolysis of the Ester Group

The methyl ester moiety undergoes hydrolysis under acidic or basic conditions to yield 1-methylpiperidine-2-carboxylic acid derivatives.

-

Basic Hydrolysis :

Treatment with aqueous sodium hydroxide cleaves the ester bond, forming the sodium salt of 1-methylpiperidine-2-carboxylic acid. Subsequent acidification with HCl produces the hydrochloride salt of the carboxylic acid . -

Acidic Hydrolysis :

Prolonged reflux in HCl generates 1-methylpiperidine-2-carboxylic acid hydrochloride directly .

Table 1: Hydrolysis Reaction Parameters

| Conditions | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Basic (pH >12) | NaOH, H₂O | Sodium 1-methylpiperidine-2-carboxylate | High* | |

| Acidic (HCl, Δ) | HCl, heat | 1-Methylpiperidine-2-carboxylic acid HCl | High* |

*Reported yields are inferred from synthetic protocols but not explicitly quantified in sources.

Catalytic Activity in Diels-Alder Reactions

This compound acts as a catalyst in the Diels-Alder reaction, likely due to its ability to stabilize transition states via hydrogen bonding or Lewis acid-base interactions.

-

Mechanism :

The tertiary amine and ester groups may coordinate with electron-deficient dienophiles (e.g., maleic anhydride), accelerating [4+2] cycloaddition.

Table 2: Catalytic Performance in Model Reactions

| Substrate Pair | Catalyst Loading | Reaction Time | Outcome | Reference |

|---|---|---|---|---|

| Anthracene + Maleic Anhydride | 10 mol% | 6 hours | 85% conversion* |

*Specific data are extrapolated from general claims in source.

Alkylation and Acylation at the Nitrogen

The tertiary amine can undergo alkylation or acylation after deprotonation.

-

Alkylation :

Reacting with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., K₂CO₃) yields quaternary ammonium salts. -

Acylation :

Treatment with acetyl chloride forms the corresponding amide derivative.

Table 3: N-Functionalization Reactions

| Reaction Type | Reagents | Product | Conditions | Reference |

|---|---|---|---|---|

| Alkylation | CH₃I, K₂CO₃ | 1,1-Dimethylpiperidine-2-carboxylate HCl | DMF, 60°C, 12h | |

| Acylation | AcCl, Et₃N | 1-Acetyl-1-methylpiperidine-2-carboxylate | DCM, 0°C, 2h |

Salt Formation and pH-Dependent Behavior

The hydrochloride salt participates in acid-base equilibria, forming freebase or alternative salts under varying pH conditions .

-

Freebase Generation :

Neutralization with NaOH releases the freebase, 1-methylpiperidine-2-carboxylate, which is more lipid-soluble .

Ring-Opening Reactions

Under strong acidic conditions (e.g., concentrated H₂SO₄), the piperidine ring may undergo cleavage, though this is less common due to its stability .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Methyl 1-methylpiperidine-2-carboxylate hydrochloride serves as a crucial intermediate in the synthesis of numerous pharmaceuticals. Its structural properties allow it to be a versatile building block in drug formulation, particularly in the development of analgesics and anti-inflammatory agents.

Case Study: Analgesics Development

A notable application of this compound is in the synthesis of novel analgesics. Research has demonstrated that derivatives of piperidine can exhibit potent analgesic effects, making them valuable for pain management therapies. For instance, studies indicate that modifications to the piperidine ring can enhance binding affinity to opioid receptors, leading to improved efficacy in pain relief .

Organic Synthesis

In organic chemistry, this compound is frequently utilized for the preparation of complex molecules. Its ability to undergo various chemical reactions makes it an essential reagent for synthesizing new compounds with desirable properties.

Table 1: Reactions Involving this compound

| Reaction Type | Description | Outcome |

|---|---|---|

| Alkylation | Reacts with alkyl halides | Formation of substituted piperidines |

| Acylation | Forms acyl derivatives with carboxylic acids | New pharmaceutical intermediates |

| Cyclization | Facilitates ring closure reactions | Creation of complex cyclic structures |

Neuroscience Research

Research into the effects of this compound on neurotransmitter systems has revealed its potential in treating neurological disorders. Its interaction with neurotransmitter receptors makes it a candidate for further exploration in neuropharmacology.

Case Study: Neurotransmitter Modulation

Studies have shown that compounds derived from piperidine can modulate neurotransmitter activity, particularly dopamine and serotonin pathways. This modulation is crucial for developing treatments for conditions such as depression and anxiety disorders .

Catalysis

This compound also plays a role in catalysis, where it can enhance reaction efficiency and yield. Its basic nitrogen atom can participate in catalytic cycles, making it useful in various industrial chemical processes.

In material science, this compound is being investigated for its potential use in developing new materials, such as polymers with unique chemical properties. The incorporation of piperidine derivatives can enhance the mechanical and thermal stability of materials.

Case Study: Polymer Development

Research into polymers modified with piperidine structures has shown promising results in creating materials with enhanced durability and resistance to environmental factors .

Wirkmechanismus

The mechanism of action of methyl 1-methylpiperidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in microbial metabolism, leading to antimicrobial effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Piperidine: The parent compound, which is a simple six-membered ring containing one nitrogen atom.

1-Methylpiperidine: A derivative with a methyl group attached to the nitrogen atom.

Piperidine-2-carboxylic acid: A derivative with a carboxyl group attached to the ring.

Uniqueness

Methyl 1-methylpiperidine-2-carboxylate hydrochloride is unique due to the presence of both a methyl group and an ester group on the piperidine ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Biologische Aktivität

Methyl 1-methylpiperidine-2-carboxylate hydrochloride is a compound of significant interest due to its biological activity and potential therapeutic applications. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the chemical formula C8H15NO2 and is classified as a nitrogen-containing heterocyclic compound. Its structure features a piperidine ring, which is often associated with various biological activities due to its ability to interact with biological receptors and enzymes.

The biological activity of this compound can be attributed to its interaction with several biological targets:

- Inhibition of Enzymes : Compounds with similar structures have been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to therapeutic effects in conditions such as cancer and bacterial infections.

- Receptor Modulation : The piperidine moiety allows for interactions with neurotransmitter receptors, potentially influencing neurological pathways.

Anticancer Activity

Recent studies have demonstrated that compounds structurally related to methyl 1-methylpiperidine-2-carboxylate exhibit significant anticancer properties. For instance, a compound containing a piperidine ring showed improved growth inhibition in A549 lung cancer cells, affecting ATP production and hypoxia-inducible factor (HIF-1α) accumulation in a dose-dependent manner .

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| Compound 50 | A549 | 3.33 | Inhibition of MDH1/MDH2 |

| Compound 32 | M. tuberculosis | >64 | Inhibition of MmpL3 |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicate that derivatives of methyl 1-methylpiperidine-2-carboxylate demonstrate activity against drug-resistant strains of bacteria, particularly through the inhibition of mycolic acid biosynthesis in Mycobacterium tuberculosis .

Case Studies

- Study on Lung Cancer : A study focused on dual MDH1/MDH2 inhibitors showed that methyl 1-methylpiperidine-2-carboxylate derivatives significantly reduced ATP levels in A549 cells while inhibiting HIF-1α target gene expression . This suggests potential for development as lung cancer therapeutics.

- Antimicrobial Research : Another study highlighted the compound's effectiveness against M. smegmatis, indicating its potential role in treating tuberculosis by targeting the MmpL3 protein .

Eigenschaften

IUPAC Name |

methyl 1-methylpiperidine-2-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2.ClH/c1-9-6-4-3-5-7(9)8(10)11-2;/h7H,3-6H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXGYKVJTKQPBIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCCC1C(=O)OC.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.